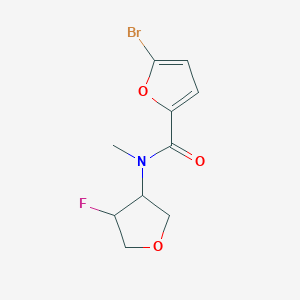

5-bromo-N-(4-fluorooxolan-3-yl)-N-methylfuran-2-carboxamide

Description

5-Bromo-N-(4-fluorooxolan-3-yl)-N-methylfuran-2-carboxamide is a brominated furan carboxamide derivative characterized by a 4-fluorooxolane (tetrahydrofuran) ring substituted at the 3-position and an N-methyl group. This compound’s structural uniqueness arises from its fluorine atom on the oxolane ring, which enhances polarity and metabolic stability compared to non-fluorinated analogs. Bromination at the furan 5-position introduces steric and electronic effects that influence reactivity and binding interactions.

Properties

IUPAC Name |

5-bromo-N-(4-fluorooxolan-3-yl)-N-methylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO3/c1-13(7-5-15-4-6(7)12)10(14)8-2-3-9(11)16-8/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZWPWBDKJDTAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1COCC1F)C(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-fluorooxolan-3-yl)-N-methylfuran-2-carboxamide involves several steps. One method includes the reaction of (2R,3R,4S,5R)-2-[(benzoyloxy)methyl]-5-bromo-4-fluorooxolan-3-yl-benzoate with appropriate reagents under controlled conditions. For instance, a solution of the precursor in acetonitrile (MeCN) is stirred at room temperature for 2.5 hours under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, selective bromination, and fluorination reactions.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-fluorooxolan-3-yl)-N-methylfuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-bromo-N-(4-fluorooxolan-3-yl)-N-methylfuran-2-carboxamide has immense potential in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in various medical conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-fluorooxolan-3-yl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Structural Comparisons

The table below summarizes key structural differences between the target compound and related analogs:

Physicochemical Properties

- Lipophilicity (logP): The target compound’s fluorinated oxolane reduces logP (~2.8) compared to morpholinyl (logP ~4.3) or dual-brominated analogs (logP 4.3) .

- Polar Surface Area (PSA): The oxolane and carboxamide groups contribute to a moderate PSA (~70 Ų), lower than morpholinyl-containing analogs (85–95 Ų) due to fewer hydrogen-bond acceptors .

Biological Activity

5-Bromo-N-(4-fluorooxolan-3-yl)-N-methylfuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C14H13BrFNO3

- Molecular Weight : 328.16 g/mol

The compound features a furan ring, a bromine atom, and a fluorinated oxolane moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, modifications in the structure can enhance antibacterial efficacy against various strains of bacteria, including those forming biofilms. The presence of halogens like bromine and fluorine has been linked to increased membrane permeability and disruption of bacterial cell walls, leading to enhanced antimicrobial activity .

Antitumor Activity

Research has demonstrated that derivatives of the furan family can exhibit antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage. For example, compounds with similar structural motifs have shown promise in inhibiting tumor growth in vitro and in vivo models .

The biological activity of this compound may be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the furan ring allows for better interaction with lipid membranes, leading to increased permeability and cell lysis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within microbial and cancer cells, leading to cellular damage.

- Interference with Metabolic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways essential for cell survival.

Study on Antibacterial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the antibacterial activity of several furan derivatives against Staphylococcus aureus. The results indicated that modifications at the N-position significantly influenced the minimum inhibitory concentration (MIC) values. Table 1 summarizes these findings:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5-Bromo-N-(4-fluorooxolan-3-yl)-... | 8 | Bactericidal |

| Other derivative A | 16 | Bacteriostatic |

| Other derivative B | 32 | Bacteriostatic |

Antitumor Activity Evaluation

In a separate study focused on cancer cell lines, derivatives similar to this compound were tested for their cytotoxic effects. The study found that these compounds could reduce cell viability significantly at concentrations as low as 10 µM after 24 hours of exposure. Table 2 presents the cytotoxicity data:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 5-Bromo-N-(4-fluorooxolan-3-yl)-... | 10 | HeLa |

| Other derivative A | 20 | MCF7 |

| Other derivative B | 25 | A549 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.